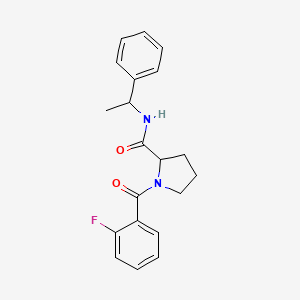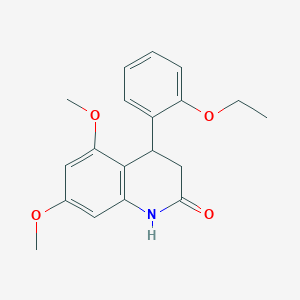
1-cycloheptyl-N-methyl-6-oxo-N-(2-pyridinylmethyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cycloheptyl-N-methyl-6-oxo-N-(2-pyridinylmethyl)-3-piperidinecarboxamide is a chemical compound that is widely used in scientific research. This compound is known for its unique properties that make it an effective tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 1-cycloheptyl-N-methyl-6-oxo-N-(2-pyridinylmethyl)-3-piperidinecarboxamide involves the inhibition of PDE10A and FAAH enzymes. PDE10A is an enzyme that plays a role in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways. By inhibiting PDE10A, 1-cycloheptyl-N-methyl-6-oxo-N-(2-pyridinylmethyl)-3-piperidinecarboxamide can increase the levels of cAMP and cGMP, which can have various physiological effects. FAAH is an enzyme that plays a role in the metabolism of endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes, such as pain perception and inflammation. By inhibiting FAAH, 1-cycloheptyl-N-methyl-6-oxo-N-(2-pyridinylmethyl)-3-piperidinecarboxamide can increase the levels of endocannabinoids, which can have various physiological effects.
Biochemical and Physiological Effects
1-cycloheptyl-N-methyl-6-oxo-N-(2-pyridinylmethyl)-3-piperidinecarboxamide has various biochemical and physiological effects. This compound has been shown to have analgesic, anti-inflammatory, and antipsychotic effects in animal models. These effects are thought to be due to the inhibition of PDE10A and FAAH enzymes. In addition, this compound has been shown to have cognitive-enhancing effects in animal models, which may be due to the increased levels of cAMP and cGMP.
Vorteile Und Einschränkungen Für Laborexperimente
1-cycloheptyl-N-methyl-6-oxo-N-(2-pyridinylmethyl)-3-piperidinecarboxamide has several advantages for lab experiments. This compound is highly selective for PDE10A and FAAH enzymes, which makes it an effective tool for studying the role of these enzymes in various biological processes. In addition, this compound is stable and has a long half-life, which makes it suitable for in vivo studies. However, there are also some limitations to using this compound in lab experiments. For example, this compound has poor solubility in water, which can make it difficult to administer in certain experimental settings. In addition, this compound can have off-target effects at high concentrations, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-cycloheptyl-N-methyl-6-oxo-N-(2-pyridinylmethyl)-3-piperidinecarboxamide. One future direction is to explore the potential therapeutic applications of this compound. For example, this compound may have potential as a treatment for pain, inflammation, and cognitive disorders. Another future direction is to explore the role of PDE10A and FAAH enzymes in various biological processes. By using 1-cycloheptyl-N-methyl-6-oxo-N-(2-pyridinylmethyl)-3-piperidinecarboxamide as a tool, researchers can better understand the role of these enzymes in various physiological processes. Finally, future research can explore the development of new compounds based on the structure of 1-cycloheptyl-N-methyl-6-oxo-N-(2-pyridinylmethyl)-3-piperidinecarboxamide. By modifying the structure of this compound, researchers may be able to develop compounds with improved selectivity and potency for PDE10A and FAAH enzymes.
Synthesemethoden
The synthesis of 1-cycloheptyl-N-methyl-6-oxo-N-(2-pyridinylmethyl)-3-piperidinecarboxamide involves several steps. The first step involves the reaction of pyridine-2-carboxylic acid with 1-bromoheptane to form 2-(bromomethyl)-pyridine. The second step involves the reaction of 2-(bromomethyl)-pyridine with N-methylpiperidine to form 2-(N-methylpiperidin-2-ylmethyl)-pyridine. The third step involves the reaction of 2-(N-methylpiperidin-2-ylmethyl)-pyridine with cycloheptyl isocyanate to form 1-cycloheptyl-N-methyl-2-(N-methylpiperidin-2-ylmethyl)pyridin-6-amine. The final step involves the reaction of 1-cycloheptyl-N-methyl-2-(N-methylpiperidin-2-ylmethyl)pyridin-6-amine with ethyl chloroformate to form 1-cycloheptyl-N-methyl-6-oxo-N-(2-pyridinylmethyl)-3-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-cycloheptyl-N-methyl-6-oxo-N-(2-pyridinylmethyl)-3-piperidinecarboxamide is widely used in scientific research for studying various biological processes. This compound is known for its ability to inhibit the activity of certain enzymes, such as phosphodiesterase 10A (PDE10A) and fatty acid amide hydrolase (FAAH). PDE10A and FAAH are enzymes that play important roles in various physiological processes, such as neurotransmission, inflammation, and pain perception. By inhibiting the activity of these enzymes, 1-cycloheptyl-N-methyl-6-oxo-N-(2-pyridinylmethyl)-3-piperidinecarboxamide can help researchers better understand the role of these enzymes in various biological processes.
Eigenschaften
IUPAC Name |
1-cycloheptyl-N-methyl-6-oxo-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-22(15-17-8-6-7-13-21-17)20(25)16-11-12-19(24)23(14-16)18-9-4-2-3-5-10-18/h6-8,13,16,18H,2-5,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEFUMPFPWQXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=N1)C(=O)C2CCC(=O)N(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cycloheptyl-N-methyl-6-oxo-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B6047606.png)
hydrazone](/img/structure/B6047610.png)


![6-isopropyl-3-methyl-N-4-pyridinylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6047634.png)
![4,7-dioxo-2-(1-piperidinyl)-5-(4-pyridinyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B6047640.png)
![1-sec-butyl-5-(difluoromethyl)-2-mercapto-7-(1-naphthyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6047650.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6047652.png)
![5-{1-[(2,2,3,3-tetrafluoropropoxy)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6047660.png)
![4-butoxybenzaldehyde [4-(4-bromophenyl)-6-(2-hydroxyphenyl)-2-pyrimidinyl]hydrazone](/img/structure/B6047667.png)



![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,4-difluorobenzamide](/img/structure/B6047709.png)